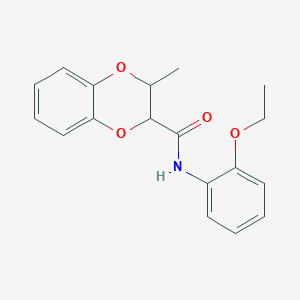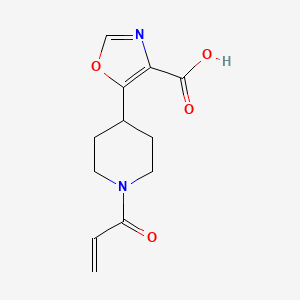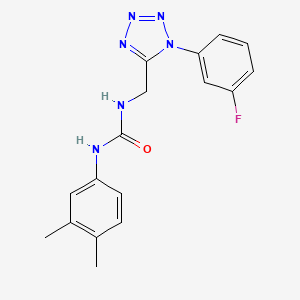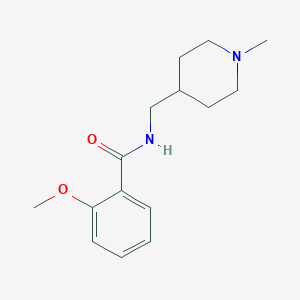![molecular formula C17H18BrN3O4 B2904740 5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one CAS No. 2380062-25-7](/img/structure/B2904740.png)
5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with the molecular formula C17H18BrN3O4 and a molecular weight of 408.252. This compound features a pyrrolidine ring, a pyridine ring, and a bromine substituent, making it a versatile molecule in various chemical and biological applications.
準備方法
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the bromopyridinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .
類似化合物との比較
Similar compounds to 5-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one include:
- 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-(quinolin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropanoate
These compounds share structural similarities, such as the presence of a bromopyridinyl group and a pyrrolidine ring, but differ in their substituents and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
5-[3-(3-bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4/c1-20-10-12(15(24-2)7-16(20)22)17(23)21-6-4-11(9-21)25-14-3-5-19-8-13(14)18/h3,5,7-8,10-11H,4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFRGRMGFSPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2904657.png)
![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)
![2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide](/img/structure/B2904659.png)


![N-[amino(imino)methyl]-2-methylindoline-1-carboximidamide](/img/structure/B2904668.png)
![N'-[(2-methoxyphenyl)methyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2904669.png)


![7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2904673.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)


![Ethyl 6-benzyl-2-(3-methylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2904680.png)
